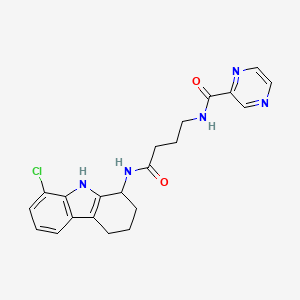![molecular formula C18H22N2O3S2 B10980708 2-{[(4-Methylphenyl)sulfonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B10980708.png)
2-{[(4-Methylphenyl)sulfonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-Methylphenyl)sulfonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hexahydrocycloocta[b]thiophene ring system and a sulfonamide group.
Preparation Methods
The synthesis of 2-{[(4-Methylphenyl)sulfonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide involves multiple steps. One common synthetic route includes the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then subjected to cyclization reactions to form the hexahydrocycloocta[b]thiophene ring system.
Chemical Reactions Analysis
2-{[(4-Methylphenyl)sulfonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form different ring systems
Scientific Research Applications
2-{[(4-Methylphenyl)sulfonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(4-Methylphenyl)sulfonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes, while the hexahydrocycloocta[b]thiophene ring system can interact with various biological receptors. These interactions lead to the modulation of specific pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
2-{[(4-Methylphenyl)sulfonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide can be compared with other similar compounds such as:
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: This compound has a similar thiophene ring system but differs in its functional groups.
2-(4-Methylsulfonyl phenyl) indole derivatives: These compounds share the sulfonamide group but have different core structures.
N-(4-Nitrophenylsulfonyl)benzamide derivatives: These compounds also contain sulfonamide groups and are used for their anti-inflammatory properties.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H22N2O3S2 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C18H22N2O3S2/c1-12-8-10-13(11-9-12)25(22,23)20-18-16(17(19)21)14-6-4-2-3-5-7-15(14)24-18/h8-11,20H,2-7H2,1H3,(H2,19,21) |
InChI Key |
HJBKZQDOUPLIBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C3=C(S2)CCCCCC3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-Methoxyphenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B10980628.png)
methanone](/img/structure/B10980629.png)

![N-[2-(1H-pyrazol-1-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide](/img/structure/B10980651.png)
![Ethyl 2-{[(4-hydroxyphthalazin-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10980656.png)
![2-[2-(diphenylmethyl)-1H-benzimidazol-1-yl]-1-(morpholin-4-yl)ethanone](/img/structure/B10980666.png)

![N-[3-methoxy-4-(1H-pyrrol-1-yl)phenyl]-1H-indole-6-carboxamide](/img/structure/B10980678.png)
![N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]-1H-indole-4-carboxamide](/img/structure/B10980682.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]propanamide](/img/structure/B10980683.png)
![N-(3-chloro-4-fluorophenyl)-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B10980685.png)
![2-(biphenyl-4-yloxy)-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B10980691.png)
![N-[3-(3-Oxopiperazine-1-carbonyl)phenyl]-4-(1H-pyrrol-1-YL)butanamide](/img/structure/B10980699.png)
![N-(1,3-benzodioxol-5-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B10980703.png)
